Diethyl 3-Phenylpiperidine-1,4-dicarboxylate
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Overview
Description
Diethyl 3-Phenylpiperidine-1,4-dicarboxylate is an organic compound with the molecular formula C16H21NO4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-Phenylpiperidine-1,4-dicarboxylate typically involves the reaction of phenylacetic acid with piperidine in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate, which is then esterified with ethanol to yield the final product. The reaction conditions often include heating under reflux and the use of a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-Phenylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Diethyl 3-Phenylpiperidine-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 3-Phenylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,6-Dimethyl-4-Phenylpiperidine-3,5-Dicarboxylate: Similar structure but with different substituents, leading to variations in chemical reactivity and biological activity.
Diethyl 4-(4-Bromophenyl)-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxylate: Another derivative with distinct properties due to the presence of a bromine atom.
Uniqueness
Diethyl 3-Phenylpiperidine-1,4-dicarboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H23NO4 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
diethyl 3-phenylpiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C17H23NO4/c1-3-21-16(19)14-10-11-18(17(20)22-4-2)12-15(14)13-8-6-5-7-9-13/h5-9,14-15H,3-4,10-12H2,1-2H3 |
InChI Key |
INJJSINTERZHQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
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